[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Description
Historical Context and Development of Thiazole-Based Compounds
The historical foundation of thiazole chemistry traces back to November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber established the fundamental understanding of the thiazole ring system. These pioneering chemists defined thiazoles as nitrogen and sulfur-containing substances in ring-forming bonds with the formula (CH)NS, which relate to pyridine as thiophene relates to benzene. The discovery marked the birth certificate of thiazole chemistry, with Hantzsch and Weber proving the existence of both thiazole and isothiazole compounds, though neither was known in the free state at that time. Their groundbreaking work extended to proposing systematic naming conventions for azole derivatives, including thiazole, imidazole, and oxazole as derivatives of thiophene, pyrrole, and furan respectively.
The early development of thiazole chemistry involved significant controversy and debate among leading chemists of the era. Tcherniac and Hellon's initial preparation of thiocyanoacetone, which they described as "Rhodanacetone," sparked a thirty-six-year scientific polemic regarding the true structure and properties of these compounds. This historical controversy ultimately led to refined understanding of thiazole isomerization processes and the development of improved synthetic methodologies. The resolution of these debates established the foundation for modern thiazole synthesis, particularly the Hantzsch thiazole synthesis, which remains a cornerstone method for preparing substituted thiazole derivatives. The evolution from these early discoveries to contemporary thiazole chemistry demonstrates the progressive refinement of both theoretical understanding and practical synthetic approaches that enable the preparation of complex molecules like this compound.
Significance in Heterocyclic Chemistry
Thiazole-based compounds occupy a position of paramount importance within heterocyclic chemistry due to their unique structural characteristics and extensive range of chemical properties. The thiazole ring system consists of a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which imparts distinctive electronic properties and reactivity patterns that distinguish it from other heterocyclic frameworks. This structural configuration enables thiazole derivatives to participate in diverse chemical transformations and exhibit remarkable stability under various reaction conditions. The presence of both electron-donating and electron-withdrawing heteroatoms within the ring creates opportunities for selective functionalization and modification, making thiazole scaffolds particularly valuable in synthetic chemistry.
The significance of thiazole compounds extends to their role as fundamental building blocks in the construction of more complex molecular architectures. The Hantzsch thiazole synthesis exemplifies this utility, employing the condensation of alpha-haloketones with thioamides to generate thiazole derivatives through a multistep mechanism involving nucleophilic substitution and cyclization reactions. This synthetic methodology has proven exceptionally valuable for preparing substituted thiazoles with high yields, particularly for simple thiazole structures. The versatility of thiazole chemistry is further demonstrated by alternative synthetic approaches, including domino multicomponent reactions that enable regioselective synthesis of trisubstituted thiazole derivatives using thiosemicarbazide, aldehydes, and active methylene compounds. These synthetic methodologies underscore the central role of thiazole chemistry in modern organic synthesis and highlight the structural accessibility of complex thiazole derivatives like this compound.
Position within the Broader Thiazole Derivatives Classification
This compound occupies a distinctive position within the comprehensive classification system of thiazole derivatives, representing a sophisticated example of polysubstituted thiazole architecture. The compound belongs to the category of 2,4,5-trisubstituted thiazoles, characterized by the presence of functional groups at three distinct positions on the thiazole ring. This substitution pattern places it among the more structurally complex thiazole derivatives, distinguishing it from simpler monosubstituted or disubstituted analogs. The specific combination of a methoxyphenyl group at position 4, a methylamino substituent at position 2, and an acetic acid functionality at position 5 creates a unique molecular signature that defines its chemical and physical properties.
Within the broader thiazole classification framework, this compound represents the intersection of several important structural motifs. The presence of the methoxyphenyl group classifies it among aryl-substituted thiazoles, while the methylamino functionality places it within the aminothiazole subfamily. The acetic acid moiety further categorizes it as a thiazole carboxylic acid derivative, a class of compounds known for their distinctive solubility characteristics and potential for further chemical modification. This multifaceted structural classification reflects the compound's potential utility across diverse applications and research domains. The synthetic accessibility of such complex thiazole derivatives has been enhanced through the development of efficient methodologies, including microwave-assisted Hantzsch reactions that enable rapid preparation of substituted thiazole products. These advances in synthetic methodology have expanded the practical accessibility of structurally sophisticated thiazole derivatives, positioning compounds like this compound as valuable targets for both fundamental research and applied investigations.
Research Relevance in Contemporary Chemical Science
The research relevance of this compound in contemporary chemical science stems from its embodiment of several critical aspects of modern heterocyclic chemistry and molecular design. Current research trends in thiazole chemistry emphasize the development of molecular hybrids that combine thiazole scaffolds with other bioactive fragments to create compounds with enhanced properties and novel functionalities. This compound exemplifies this approach through its integration of multiple functional groups within a single molecular framework, creating opportunities for diverse chemical interactions and applications. The strategic incorporation of methoxy, amino, and carboxylic acid functionalities provides multiple sites for potential molecular recognition and chemical modification, aligning with contemporary approaches to rational molecular design.
Recent advances in thiazole synthesis have focused on developing efficient, environmentally friendly methodologies that enable rapid access to complex thiazole derivatives. Microwave-assisted synthesis techniques have emerged as particularly valuable tools, enabling the preparation of substituted thiazoles in significantly reduced reaction times while maintaining high yields. These methodological improvements have direct relevance to the synthesis of this compound and similar complex structures, making such compounds more accessible for research applications. The development of metal-free synthetic approaches has further enhanced the appeal of thiazole chemistry by reducing environmental impact and simplifying purification procedures.
Contemporary research has also highlighted the importance of thiazole derivatives in the development of molecular hybrids with enhanced properties. The strategic combination of thiazole moieties with other heterocyclic fragments has emerged as a powerful approach for creating compounds with improved efficacy and reduced toxicity. This molecular hybridization strategy has particular relevance to this compound, as its structural features enable potential incorporation into larger molecular frameworks or conjugation with other bioactive compounds. The compound's acetic acid functionality provides a convenient handle for further chemical elaboration, including the formation of amide bonds, ester linkages, or other derivative structures.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-14-13-15-12(10(19-13)7-11(16)17)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNIKEFAYAHXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195462 | |
| Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019107-99-3 | |
| Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019107-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Given the compound’s structure, it may potentially interfere with pathways involving aromatic compounds or thiazole-containing enzymes.
Pharmacokinetics
The thiazole ring and acetic acid moiety may also influence its metabolism and excretion.
Result of Action
Based on its structure, it may potentially interact with cellular targets leading to changes in cellular function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[4-(4-Methoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid. For example, the pH of the environment may affect the ionization state of the compound, which can influence its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, thiazole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. Alternatively, it can stabilize the enzyme-substrate complex, enhancing the enzyme’s catalytic efficiency. These molecular interactions often lead to changes in gene expression, further influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to gradual decomposition, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for extended periods, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular functions, such as enhanced metabolic activity and improved cell viability. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidation and conjugation reactions, facilitated by cytochrome P450 enzymes. These metabolic processes lead to the formation of active metabolites, which can further influence cellular functions and metabolic flux. The compound’s impact on metabolite levels and metabolic pathways underscores its potential as a modulator of biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s ability to accumulate in specific tissues and cellular compartments is critical for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is often directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals and post-translational modifications. These localization patterns enable the compound to interact with key biomolecules and modulate cellular processes effectively.
Biological Activity
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid (commonly referred to as compound 1) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antitumor, anticonvulsant, and antimicrobial activities. This article delves into the biological activity of compound 1, summarizing relevant research findings and case studies.
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 278.33 g/mol
The structure of compound 1 includes a methoxy group on the phenyl ring, which is significant for enhancing its biological activity.
Antitumor Activity
Research has indicated that thiazole derivatives possess notable antitumor properties. Compound 1 has been studied for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human glioblastoma | <10 | |
| Human melanoma | <30 | |
| Jurkat T cells (anti-Bcl-2) | <20 |
The presence of the methoxy group on the phenyl ring is believed to enhance the compound's interaction with cellular targets, leading to increased cytotoxicity.
Anticonvulsant Activity
Compound 1 has also been evaluated for its anticonvulsant properties. In a study involving various thiazole derivatives, it was found that modifications to the thiazole structure could significantly affect anticonvulsant efficacy:
- Mechanism : The compound appears to modulate neurotransmitter systems, potentially enhancing GABAergic activity.
- Efficacy : In animal models, compound 1 demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ), similar to established anticonvulsants like sodium valproate.
Antimicrobial Activity
The antimicrobial potential of compound 1 has been assessed against several bacterial strains:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that compound 1 exhibits moderate antibacterial and antifungal activity, making it a candidate for further exploration in antimicrobial therapy .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds often correlates with their structural features. For compound 1, key observations include:
- The methoxy group enhances lipophilicity and may facilitate better membrane penetration.
- The thiazole ring is crucial for biological activity; modifications can lead to significant changes in potency.
Studies indicate that compounds with specific substitutions on the phenyl and thiazole rings show improved efficacy against cancer cells and pathogens .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to compound 1:
- Antitumor Study : A series of thiazole derivatives were tested against human cancer cell lines, revealing that compounds with electron-donating groups like methoxy showed enhanced cytotoxicity compared to those without such substitutions .
- Anticonvulsant Research : In a comparative study of various thiazole compounds, those structurally similar to compound 1 exhibited significant anticonvulsant effects, suggesting a promising avenue for developing new epilepsy treatments .
Scientific Research Applications
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 . It falls under the product family of bioactive small molecules and has the CAS Number 1019107-99-3 .
Scientific Research Applications
While the provided search results do not offer extensive details regarding specific applications of this compound, they do provide some context for its potential use in scientific research:
- Protein Kinase Inhibition: A related compound, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2amine derivative, has been identified as a protein kinase inhibitor, useful in treating cell proliferative diseases and conditions, including cancers . These compounds may inhibit cell proliferation by inhibiting the activity of CDK4 and/or CDK6 .
- Anticonvulsant Activity: Thiazole-bearing molecules have demonstrated anticonvulsant properties . Specifically, a compound with a methoxy phenyl group attached to the pyridine ring exhibited high anticonvulsant activity .
- Antitumor Agents: Thiazole derivatives have shown potential as antitumor agents . The presence of a methyl group (an electron-donating group) at position 4 of the phenyl ring can increase the activity of these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Varied Substituents
Key Compounds:
- Compound 9e (): [2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide]
- 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid (): CAS 859482-70-5
Structural and Functional Differences:
- The 4-methoxyphenyl group in the target compound and Compound 9e may confer better metabolic stability than the phenyl group in ’s compound due to electron-donating effects .
Thiazolidinone and Related Heterocycles
Key Compounds:
- [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid ()
- 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid ()
Comparative Analysis:
- Structural Implications: Thiazolidinones () and dioxothiazolidines () feature saturated rings, which may reduce aromaticity but increase conformational flexibility compared to the aromatic thiazole core of the target compound . The dioxo group in ’s compound could enhance electrophilicity, making it reactive in redox processes .
Complex Hybrid Derivatives
Key Compounds:
- Thiazolidinone-Azo Derivatives (): Combines thiazolidinone with azo linkages.
- Triazole-Thiadiazole Hybrids (): Features 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight | Core Structure | Key Substituents | Functional Group |
|---|---|---|---|---|
| Target Compound | 263.32 | Thiazole | 4-Methoxyphenyl, methylamino | Acetic acid |
| 2-(4-Phenyl-thiazol-5-yl)acetic acid | 219.26 | Thiazole | Phenyl | Acetic acid |
| [3-(4-Chlorophenyl)-4-oxo-thiazolidin-5-ylidene]acetic acid | Not reported | Thiazolidinone | Chlorophenyl | Ketone, acetic acid |
Preparation Methods
Procedure:
- Preparation of 4-methoxyphenyl-substituted thiazole involves reacting 4-methoxyphenyl thiourea with α-haloketones (e.g., 2-bromoacetophenone derivatives).
- Reaction conditions: The mixture is heated under reflux in an appropriate solvent like ethanol or acetic acid, facilitating cyclization to form the thiazole ring.
Data:
| Step | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Cyclization | 4-methoxyphenyl thiourea + α-haloketone | Ethanol | Reflux | 70-85% | , |
Introduction of the Methylamino Group at Position 2
The methylamino substituent is typically introduced via nucleophilic substitution or reductive amination on the thiazole ring.
Procedure:
- Nucleophilic substitution of a halogenated thiazole intermediate with methylamine or methylamine derivatives under basic conditions.
- Alternatively, reduction of nitro or imine intermediates followed by methylation.
Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Amination | Methylamine | Basic aqueous or alcoholic medium | 65-80% | , |
The introduction of the acetic acid group at the 5-position involves oxidation or carboxylation strategies.
Procedure:
- Oxidation of the methyl group at the 5-position using oxidizing agents like MnO₂ or potassium permanganate to generate the corresponding carboxylic acid.
- Alternatively, alkylation with acetic acid derivatives followed by hydrolysis.
Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Oxidation | MnO₂ or KMnO₄ | Reflux in suitable solvent | 60-75% | , |
Final Assembly via Coupling Reactions
The final step involves coupling the thiazole derivative with appropriate acetic acid derivatives or via amide bond formation.
Procedure:
- Activation of the acetic acid derivative (e.g., using carbodiimides like DCC or EDC).
- Coupling with the amino-functionalized thiazole intermediate under mild conditions.
Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Coupling | DCC/EDC | Room temperature | 70-85% |
Alternative Synthetic Route: Patented Method for Similar Compounds
According to a patent describing the synthesis of 4-methylthio phenylacetic acid, a relevant route involves bromination of phenylacetic acid derivatives, followed by nucleophilic substitution with methylthiol groups and subsequent oxidation to the acid form.
Procedure:
- Bromination of phenylacetic acid derivatives.
- Nucleophilic substitution with methylthiol.
- Oxidation to the acetic acid derivative.
Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | Bromine water | Reflux | 65-70% |
Summary of Key Data
| Step | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Thiazole ring formation | Thiourea + α-haloketone | Reflux in ethanol | 70-85% | Cyclization to form core |
| Amination at C2 | Methylamine | Basic aqueous | 65-80% | Introduction of methylamino group |
| Oxidation to acetic acid | MnO₂ | Reflux | 60-75% | Functionalization at 5-position |
| Final coupling | DCC/EDC | Room temperature | 70-85% | Assembly of target molecule |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acids and glycine derivatives, followed by catalytic hydrogenation (e.g., benzyl ester deprotection) . Key variables include solvent choice (DMF, acetic acid), temperature (reflux conditions), and catalysts (e.g., palladium for hydrogenation). Yield optimization requires adjusting stoichiometric ratios and reaction times, as demonstrated in analogous thiazole syntheses .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectral analysis:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- NMR (¹H and ¹³C) verifies substituent positions (e.g., methoxy proton singlet at δ ~3.8 ppm, thiazole ring protons at δ 6.5–7.5 ppm) .
- Elemental analysis validates purity (>95% match between calculated/observed C, H, N, S content) .
Q. What preliminary biological activities are reported for thiazole-acetic acid derivatives?
- Methodological Answer : Thiazole derivatives exhibit antimicrobial, anticancer, and enzyme-modulating activities. For example:
- Antimicrobial screening via agar diffusion assays against S. aureus and E. coli .
- Antioxidant activity measured via DPPH radical scavenging (IC₅₀ values reported for analogs) .
- AMPA receptor antagonism in neuropharmacological models, assessed via electrophysiology .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar thiazole derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR to detect tautomeric equilibria (e.g., thione ↔ thiol forms) .
- X-ray crystallography for unambiguous structural determination, as shown for azalactone derivatives .
- Computational modeling (DFT calculations) to predict and assign spectral peaks .
Q. What experimental design challenges arise in optimizing this compound’s pharmacological activity?
- Methodological Answer : Key challenges include:
- Bioavailability : The acetic acid moiety may limit blood-brain barrier penetration. Prodrug strategies (e.g., esterification) are tested via in vitro hydrolysis assays .
- Selectivity : Off-target effects in kinase assays require structure-activity relationship (SAR) studies. For example, modifying the 4-methoxy-phenyl group alters AMPA receptor binding affinity .
- Toxicity : Cytotoxicity screening in HEK293 cells (MTT assays) identifies safe concentration ranges .
Q. How can molecular docking guide the design of derivatives with enhanced target binding?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) predict interactions with targets like AMPA receptors or bacterial enzymes. Steps include:
- Protein preparation : Retrieve crystal structures (PDB IDs: e.g., 3KG2 for AMPA receptors).
- Ligand optimization : Minimize energy of the thiazole-acetic acid scaffold using Gaussian08.
- Binding mode analysis : Identify key residues (e.g., hydrogen bonds with Arg485 in AMPA receptors) .
Q. What analytical methods are critical for detecting degradation products in stability studies?
- Methodological Answer :
- HPLC-DAD with C18 columns (method: 0.1% TFA in water/acetonitrile gradient) monitors degradation under stress conditions (heat, light) .
- Mass balance analysis ensures total impurity content <2% (ICH guidelines) .
- LC-MS/MS identifies major degradants, such as oxidized thiazole rings or hydrolyzed acetic acid groups .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anticancer activity of thiazole-acetic acid derivatives?
- Methodological Answer : Contradictions may stem from cell line variability or assay conditions. Mitigation strategies:
- Standardized protocols : Use NCI-60 cell lines and MTT assays with fixed incubation times (72 hrs) .
- Mechanistic studies : Compare apoptosis induction (Annexin V/PI staining) versus ROS-mediated cytotoxicity .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify consensus activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
